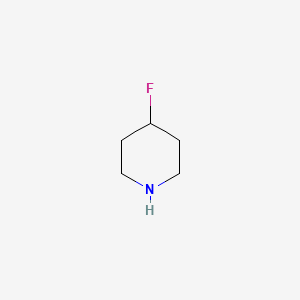![molecular formula C19H17BrF3N3OS B2509516 2-{[6-(4-Bromphenyl)-3-cyano-4-(trifluormethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamid CAS No. 625377-91-5](/img/structure/B2509516.png)
2-{[6-(4-Bromphenyl)-3-cyano-4-(trifluormethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quantum Chemical Insight into Molecular Structure
The molecular structure and vibrational assignments of a novel antiviral molecule, closely related to the compound , were investigated using density functional theory (DFT) methods. The optimized geometry indicated near-planarity between the phenyl and pyrimidine rings, with significant differences in geometry due to the substitution of electronegative atoms. The study also highlighted the presence of strong hydrogen-bonded interactions, which were confirmed by NBO analysis and supported by vibrational spectral data. These interactions contribute to the stability and potential antiviral properties of the molecule .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a series of N-substituted derivatives were synthesized through a multi-step process involving the conversion of benzoic acid into different intermediates, followed by a reaction with equimolar ratios of different N-alkyl/aryl substituted 2-bromoacetamide. The successful synthesis of these compounds was confirmed by spectral characterization . Another study described the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide through a three-phase process, which also involved the use of spectral techniques for structural confirmation .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using spectroscopic techniques and quantum chemical calculations. The equilibrium geometry, intermolecular interactions, and vibrational wavenumbers were explored, revealing the presence of strong hydrogen bonds and weak intramolecular interactions. These findings were further substantiated by Hirshfeld surface analysis, which provided insights into the nature of intermolecular contacts within the crystal structure .
Chemical Reactions Analysis
The reactivity of related compounds has been studied, with one investigation showing that reactions of 2-cyanoacetamidines with sulfonyl azides can proceed via different pathways to form a mixture of novel derivatives. The reaction outcome was influenced by the presence of a base, which involved the cyano group and resulted in different products . Additionally, cross-coupling reactions involving bromopyridine and sulfonamides were catalyzed by CuI and a pyridine derivative, leading to the synthesis of N-(3-pyridinyl)-substituted sulfonamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analyses. Drug likeness was assessed based on Lipinski's rule, and the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, were calculated. The antiviral potency of these compounds was investigated through molecular docking studies against SARS-CoV-2 protein, with binding energies indicating potential interactions with viral protease . Vibrational spectroscopic signatures were used to identify the effects of rehybridization and hyperconjugation on the stability of the molecules . Spectroscopic investigation also provided insights into the HOMO-LUMO gap, NBO, and MEP analysis, which are indicative of the compound's chemotherapeutic potential .
Wissenschaftliche Forschungsanwendungen
Synthese von Pyrimidin-4(3H)-onen
Die Verbindung kann bei der Synthese von Pyrimidin-4(3H)-onen verwendet werden. Dieser Prozess beinhaltet die Alkylierung von Natrium-4(5)-alkyl-6-oxo-1,6-dihydropyrimidin-2-thiolaten mit 2-Brom-1-(4-bromphenyl)ethan-1-on .
Heterocyclisierung
Die Verbindung kann einer Heterocyclisierung unterzogen werden, um eine Mischung aus 2-{[2-(4-Bromphenyl)-2-oxoethyl]sulfanyl}-4-(trifluormethyl)pyrimidin-4(3H)-on und seinem intramolekularen Cyclisierungsprodukt, 3-(4-Bromphenyl)-3-hydroxy-7-trifluormethyl-2,3-dihydro[1,3]thiazolo[3,2-a]-pyrimidin-5-on, zu erzeugen .
Biologische Aktivitäten
Die Verbindung kann zur Untersuchung der pharmakologischen Aktivitäten neu synthetisierter Derivate verwendet werden. Diese Derivate haben vielversprechende biologische und pharmakologische Aktivitäten gezeigt .
Antimikrobielle und Antikrebs-Arzneimittelresistenz
Die Verbindung kann bei der Entwicklung neuer Medikamente zur Bekämpfung der antimikrobiellen und Antikrebs-Arzneimittelresistenz durch Krankheitserreger und Krebszellen eingesetzt werden .
Neurotoxische Potentiale
Die Verbindung kann verwendet werden, um die neurotoxischen Potentiale auf die AchE-Aktivität und den MDA-Spiegel im Gehirn von Alevins in Verbindung mit Verhaltensparametern, Schwimmvermögen, zu untersuchen .
Antioxidative Aktivitäten
Die Verbindung kann zur Untersuchung der antioxidativen Aktivitäten verwendet werden. Es wurde berichtet, dass Zellen durch ihre routinemäßigen Stoffwechselwege freie Radikale und reaktive Sauerstoffspezies (ROS) produzieren, diese Verbindungen erhöhen sich dramatisch unter Zellschädigung .
Eigenschaften
IUPAC Name |
2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3N3OS/c1-3-26(4-2)17(27)11-28-18-14(10-24)15(19(21,22)23)9-16(25-18)12-5-7-13(20)8-6-12/h5-9H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFGQCKBSWPRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509434.png)
![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2509435.png)
![2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene](/img/structure/B2509436.png)
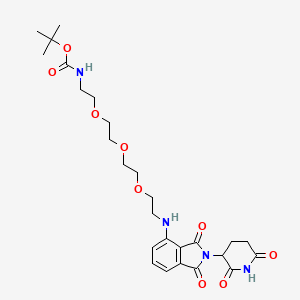
![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazine](/img/structure/B2509439.png)
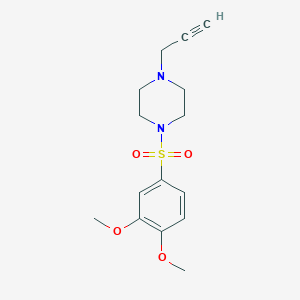
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2509445.png)
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509446.png)
![3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2509447.png)
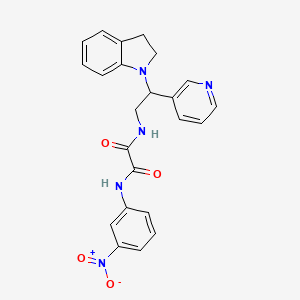
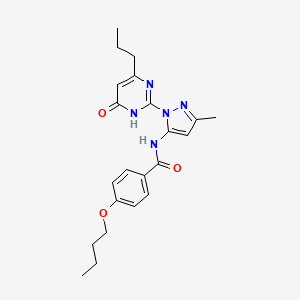
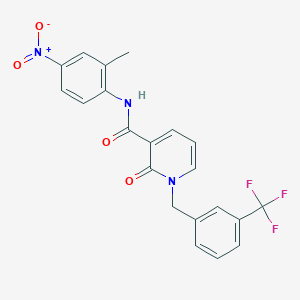
![4-[6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509455.png)
